FMOC-D-HIS-OH

Vue d'ensemble

Description

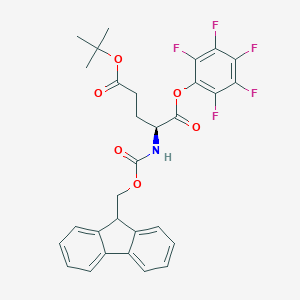

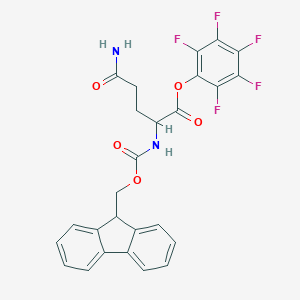

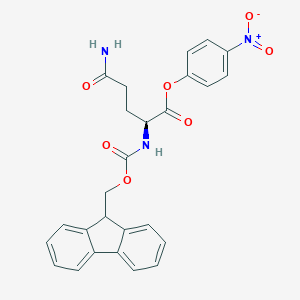

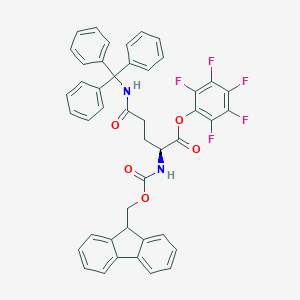

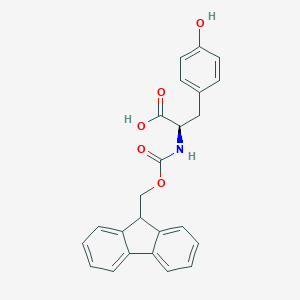

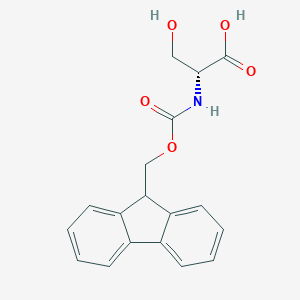

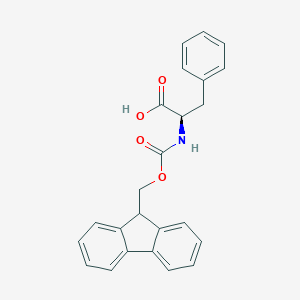

Nalpha-Fmoc-D-histidine is a biochemical used for proteomics research . It has a molecular formula of C21H19N3O4 and a molecular weight of 377.4 .

Synthesis Analysis

The synthesis of histidine-containing peptides can be achieved through aqueous microwave-assisted solid-phase peptide synthesis using the Fmoc strategy . This method uses water-dispersible 9-fluorenylmethoxycarbonyl-amino acid nanoparticles and is an organic solvent-free, environmentally friendly method for chemical peptide synthesis .Molecular Structure Analysis

The molecular structure of Nalpha-Fmoc-D-histidine is represented by the formula C21H19N3O4 .Chemical Reactions Analysis

Histidine can modulate the assembly behavior of Fmoc diphenylalanine peptide (Fmoc–F–F) and induce enzyme-like catalysis . The presence of histidine rearranges the structure of Fmoc–F–F to assemble nano filaments, resulting in the formation of an active site to mimic peroxidase-like activity that catalyzes ROS generation .Physical and Chemical Properties Analysis

Nalpha-Fmoc-D-histidine appears as an off-white solid . It has a molecular weight of 377.4 . It should be stored at temperatures between -5 °C and 5 °C .Applications De Recherche Scientifique

Synthèse peptidique en phase solide (SPPS)

Fmoc-D-His-OH est couramment utilisé comme bloc de construction dans la SPPS. Il permet l'incorporation de résidus d'histidine dans les peptides tout en minimisant la racémisation lors des réactions de couplage et d'estérification .

Formation d'hydrogel

Les acides aminés dérivés de Fmoc, y compris this compound, sont utilisés pour construire des hydrogels auto-supportants. Ces hydrogels ont des applications biomédicales potentielles en raison de leur biocompatibilité et de leurs propriétés structurelles .

Minimisation de la racémisation

Le composé est synthétisé et utilisé dans des processus où la minimisation de la racémisation des résidus d'histidine est cruciale, en particulier dans la production de peptides de test .

Applications biomédicales

Les hydrogels auto-supportants formés à partir de this compound peuvent être utilisés dans diverses applications biomédicales, telles que l'ingénierie tissulaire et les systèmes d'administration de médicaments .

Études structurales

Les hydrogels à base de this compound peuvent être étudiés pour leur ultrastructure et leurs dimensions, qui sont similaires à celles des fibrilles amyloïdes, fournissant des informations sur les maladies de mauvais repliement des protéines .

Science des matériaux

La capacité du composé à former des structures stables le rend précieux dans la science des matériaux pour créer de nouveaux matériaux aux propriétés spécifiques .

Safety and Hazards

Orientations Futures

Nalpha-Fmoc-D-histidine is a valuable resource for research in the post-genomic world . Its many beneficial attributes allow for very rapid and highly efficient synthesis of peptides, including ones of significant size and complexity . It’s also used in proteomics research , indicating its potential in the field of protein study and manipulation.

Mécanisme D'action

Target of Action

The primary target of Fmoc-D-His is the amine group of amino acids . The Fmoc group is frequently used as a protecting group for amines, where it can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) .

Mode of Action

The Fmoc group acts as a protecting group for the amine group of amino acids during peptide synthesis . It is introduced by reacting the amine with Fmoc-Cl . The Fmoc group is base-labile, meaning it can be removed under basic conditions . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

Biochemical Pathways

The Fmoc group plays a crucial role in the chemical synthesis of peptides . It allows for the rapid and highly efficient synthesis of peptides, including ones of significant size and complexity .

Pharmacokinetics

The fmoc group’s stability to treatment with trifluoroacetic acid (tfa) and hydrogen bromide/acetic acid has been noted . This stability suggests that the Fmoc group may influence the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound.

Result of Action

The primary result of Fmoc-D-His’s action is the formation of protected peptides during peptide synthesis . The Fmoc group protects the amine group of amino acids, allowing for the efficient synthesis of complex peptides .

Action Environment

The action of Fmoc-D-His is influenced by the pH of the environment . The Fmoc group is base-labile, meaning it can be removed under basic conditions . Therefore, the pH of the environment can influence the efficacy and stability of Fmoc-D-His. Additionally, the Fmoc group is stable to treatment with TFA and hydrogen bromide/acetic acid, suggesting that it may also be stable under acidic conditions .

Analyse Biochimique

Biochemical Properties

In biochemical reactions, FMOC-D-HIS-OH plays a crucial role as a building block in peptide synthesis . The Fmoc group in this compound can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . This process is essential in the formation of peptides, as it provides protection against racemization and by-product formation .

Cellular Effects

The cellular effects of this compound are primarily related to its role in peptide synthesis. As a building block in this process, this compound contributes to the formation of peptides that can influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its role as a protecting group in peptide synthesis. The Fmoc group in this compound is base-labile, meaning it can be rapidly removed by a base . This property allows for the controlled assembly and disassembly of peptides during synthesis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time, particularly in relation to its stability and degradation. The Fmoc group in this compound is stable under certain conditions, which is crucial for its role in peptide synthesis . It can be rapidly removed by a base, such as piperidine .

Metabolic Pathways

This compound is involved in the metabolic pathway of peptide synthesis . In this process, this compound interacts with other amino acids, enzymes, and cofactors to form peptides .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are closely tied to its role in peptide synthesis. As a building block in this process, this compound is transported to the site of peptide synthesis where it interacts with other molecules to form peptides .

Subcellular Localization

The subcellular localization of this compound is related to its role in peptide synthesis. During this process, this compound is typically localized at the site of peptide synthesis . The exact subcellular localization can vary depending on the specific cellular context and the other molecules involved in the synthesis process.

Propriétés

IUPAC Name |

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(1H-imidazol-5-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N3O4/c25-20(26)19(9-13-10-22-12-23-13)24-21(27)28-11-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,10,12,18-19H,9,11H2,(H,22,23)(H,24,27)(H,25,26)/t19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIRPVCUJLVXZPW-LJQANCHMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CN=CN4)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC4=CN=CN4)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50427162 | |

| Record name | Nalpha-Fmoc-D-histidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50427162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

377.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

157355-79-8 | |

| Record name | Nalpha-Fmoc-D-histidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50427162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.